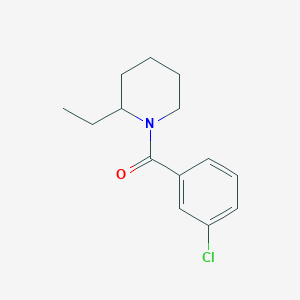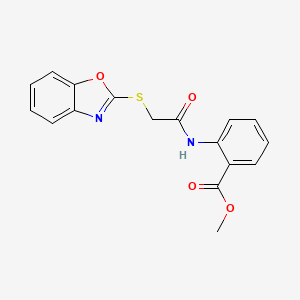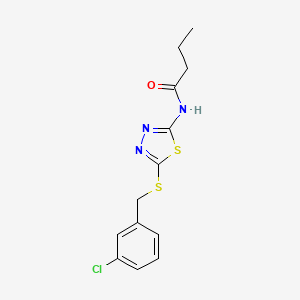
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a dithiocarbamate group, and an aromatic amine, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Aromatic Amine: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction with the triazine ring.
Attachment of the Dithiocarbamate Group: The dithiocarbamate group is attached to the triazine ring through a reaction with carbon disulfide and a secondary amine, such as cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiocarbamate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the aromatic amine, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Functionalized triazine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for potential use in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for use in disinfectants or antibiotics.
Cancer Research: Its ability to interact with biological molecules could be explored for anticancer therapies.
Industry
Pesticides: The compound’s reactivity may make it useful in the formulation of pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism by which (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and dithiocarbamate group can form strong bonds with these targets, leading to inhibition or modulation of their activity. The aromatic amine may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate: Similar structure but with a chlorine substituent.
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(ethyl)dithiocarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the triazine ring, dithiocarbamate group, and aromatic amine in (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H26N6S2 |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H26N6S2/c1-13-8-10-14(11-9-13)21-18-23-16(22-17(20)24-18)12-27-19(26)25(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H3,20,21,22,23,24) |
Clé InChI |
DVIBMZJETSTQBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)

![7-(4-methoxyphenethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961783.png)
![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961789.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B14961798.png)
![8-ethoxy-4,4,6-trimethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14961803.png)
![2-(3-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14961805.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B14961828.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B14961832.png)
![9-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14961839.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14961849.png)
